Tris(4-(2,2-diphenylvinyl)phenyl)amine
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Overview
Description
Tris(4-(2,2-diphenylvinyl)phenyl)amine: is an organic compound with the molecular formula C60H45N and a molecular weight of 780.03 g/mol . This compound is known for its unique structure, which includes three phenyl groups each substituted with a 2,2-diphenylvinyl group, all attached to a central nitrogen atom. It is commonly used in the field of organic electronics due to its excellent optoelectronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-(2,2-diphenylvinyl)phenyl)amine typically involves the reaction of 4-bromo-2,2-diphenylvinylbenzene with an amine precursor under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and other metal-based oxidants.
Substitution: Typical reagents for substitution reactions include halogens and nitrating agents under acidic conditions.
Major Products:
Scientific Research Applications
Chemistry: Tris(4-(2,2-diphenylvinyl)phenyl)amine is widely used in the development of organic light-emitting diodes (OLEDs) due to its excellent hole-transporting properties .
Biology and Medicine: While its primary applications are in materials science, research is ongoing to explore its potential in biological systems, particularly in bioimaging and as a component in biosensors .
Industry: In the industrial sector, this compound is used in the manufacture of electronic devices, including OLED displays and photovoltaic cells .
Mechanism of Action
The mechanism of action of Tris(4-(2,2-diphenylvinyl)phenyl)amine in electronic applications involves its ability to transport holes efficiently. The compound’s structure allows for effective charge delocalization, which is crucial for its performance in optoelectronic devices . The molecular targets include the active layers in OLEDs and other electronic components, where it facilitates charge transport and improves device efficiency .
Comparison with Similar Compounds
Tris(4-(diethylamino)phenyl)amine: Known for its use in optoelectronic devices, similar to Tris(4-(2,2-diphenylvinyl)phenyl)amine.
Tris(4-(thiophen-2-yl)phenyl)amine: Used in high-contrast electrochromic devices.
Uniqueness: this compound stands out due to its unique structure, which provides superior hole-transporting properties and stability compared to other similar compounds .
Properties
Molecular Formula |
C60H45N |
---|---|
Molecular Weight |
780.0 g/mol |
IUPAC Name |
4-(2,2-diphenylethenyl)-N,N-bis[4-(2,2-diphenylethenyl)phenyl]aniline |
InChI |
InChI=1S/C60H45N/c1-7-19-49(20-8-1)58(50-21-9-2-10-22-50)43-46-31-37-55(38-32-46)61(56-39-33-47(34-40-56)44-59(51-23-11-3-12-24-51)52-25-13-4-14-26-52)57-41-35-48(36-42-57)45-60(53-27-15-5-16-28-53)54-29-17-6-18-30-54/h1-45H |
InChI Key |
VAJLGRHMEFMPPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
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